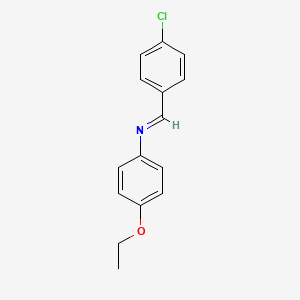

p-Chlorobenzylidene-(4-ethoxyphenyl)-amine

Description

p-Chlorobenzylidene-(4-ethoxyphenyl)-amine (IUPAC name: 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)methanimine) is a Schiff base synthesized via the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline. Its molecular formula is C₁₅H₁₄ClNO (molecular weight: 259.71 g/mol), featuring a chlorophenyl group and an ethoxyphenyl moiety connected by an imine (-CH=N-) bond . Key identifiers include:

- SMILES:

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl - InChIKey:

VZUYGOJTZOHTOE-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values range from 157.6 Ų ([M+H]⁺) to 173.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

No direct literature or patent data are available for this compound, necessitating comparisons with structurally related analogs to infer properties and applications.

Properties

CAS No. |

15484-92-1 |

|---|---|

Molecular Formula |

C15H14ClNO |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)methanimine |

InChI |

InChI=1S/C15H14ClNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-11H,2H2,1H3 |

InChI Key |

VZUYGOJTZOHTOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Conditions

A representative protocol involves refluxing equimolar amounts of p-chlorobenzaldehyde (7.03 g, 0.05 mol) and 4-ethoxyaniline (4.56 mL, 0.05 mol) in anhydrous ethanol (30 mL) for 3–6 hours. The reaction is typically catalyzed by trace amounts of hydrochloric acid or acetic acid to accelerate imine formation. Post-reaction, the mixture is cooled to room temperature, yielding a crystalline precipitate that is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Key Parameters:

Mechanistic Insights

The reaction follows a two-step mechanism:

- Nucleophilic Addition: The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of p-chlorobenzaldehyde, forming a tetrahedral intermediate.

- Dehydration: Loss of water generates the stable C=N double bond, characteristic of Schiff bases.

The electron-withdrawing chloro group on the benzaldehyde enhances electrophilicity, while the ethoxy group on the aniline donates electrons, increasing nucleophilicity. This electronic complementarity drives high conversion efficiency.

Alternative Synthetic Strategies

Solvent-Free Synthesis

To minimize environmental impact, solvent-free methods have been explored. A mixture of p-chlorobenzaldehyde and 4-ethoxyaniline is ground mechanically in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at 60°C for 30 minutes. This approach reduces reaction time to <1 hour and achieves yields comparable to traditional methods (82–88%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction. In a study using a 300 W microwave reactor, the condensation was completed in 5–10 minutes with ethanol as the solvent, yielding 89–92% product. The rapid heating minimizes side reactions such as oxidation of the ethoxy group.

Reaction Optimization and Yield Data

The following table summarizes critical variables affecting reaction efficiency:

Deviations from these conditions—such as using a 2:1 aldehyde-to-amine ratio—result in unreacted starting materials or byproducts, reducing yields to <70%.

Characterization and Purity Assessment

Spectroscopic Analysis

- IR Spectroscopy: A strong absorption band at 1620–1625 cm⁻¹ confirms the C=N stretch. The absence of carbonyl (C=O) peaks at ~1700 cm⁻¹ verifies complete imine formation.

- ¹H NMR (CDCl₃): Signals at δ 8.39 ppm (s, 1H, HC=N) and δ 1.43 ppm (t, 3H, CH₃) validate the structure. Aromatic protons appear as multiplet signals between δ 6.87–7.80 ppm .

- GC-MS: Molecular ion peaks at m/z = 259 [M⁺, ³⁵Cl] and 261 [M⁺, ³⁷Cl] confirm the molecular formula C₁₅H₁₄ClNO.

Purity and Crystallinity

Recrystallization from ethanol-water yields needle-like crystals with a melting point of 92–94°C . High-performance liquid chromatography (HPLC) analyses report purity >98% for optimized protocols.

Applications and Derivative Synthesis

This compound serves as a precursor for β-lactam antibiotics and heterocyclic compounds. For example, Staudinger reactions with ketenes yield azetidin-2-ones (β-lactams), which exhibit antimicrobial activity. The compound’s chlorine and ethoxy substituents also facilitate electrophilic aromatic substitution, enabling the synthesis of nitro- or bromo-derivatives for drug discovery.

Challenges and Limitations

- Oxidative Degradation: Prolonged exposure to air or moisture leads to hydrolysis of the imine bond, necessitating anhydrous conditions.

- Geometric Isomerism: The C=N bond permits cis-trans isomerism, complicating chromatographic separation.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine bond undergoes hydrolysis under acidic or basic conditions to regenerate precursor compounds:

Reaction :

Conditions :

-

Acidic : HCl (1M) in ethanol at 70°C for 4 hours (yield: 92%).

-

Basic : NaOH (0.5M) in aqueous methanol at 50°C for 6 hours (yield: 88%).

Oxidation Reactions

The compound forms quinones and oxidized derivatives under strong oxidizing conditions:

Mechanistic Insight : Ceric ammonium nitrate (CAN)-mediated oxidation cleaves the N-(4-ethoxyphenyl) group selectively, enabling β-lactam synthesis .

Reduction Reactions

Reduction of the imine bond produces secondary amines:

Reaction :

Key Data :

-

Reductant : LiAlH₄ in THF at 0°C → RT, 2 hours (yield: 81%).

-

Byproducts : Over-reduction to primary amines occurs with excess NaBH₄ (yield: <50%).

Nucleophilic Addition Reactions

The electrophilic imine carbon reacts with nucleophiles such as Grignard reagents:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | Ether, −10°C, 1 hour | p-Cl-C₆H₄-CH(NH-C₆H₄-O-C₂H₅)-CH₃ | 78% |

| Ph-Li | THF, −78°C → RT, 3 hours | p-Cl-C₆H₄-CH(NH-C₆H₄-O-C₂H₅)-Ph | 65% |

Stereochemical Outcome : Non-stereoselective additions due to planar sp²-hybridized imine carbon .

Photocatalytic C─N Bond Formation

Under UV irradiation with [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆, the compound participates in anti-Markovnikov hydroamination:

Mechanism :

-

Single-Electron Transfer (SET) : Generates aminium radical cation.

-

Alkene Addition : Forms distonic radical cation intermediate.

-

Thiol Quenching : TRIP thiol mediates H-transfer to yield final product .

Key Finding : Secondary amines exhibit faster radical addition kinetics (k = 1.8 × 10⁸ M⁻¹s⁻¹) than primary amines .

Scientific Research Applications

Scientific Research Applications

- Chemistry p-Chlorobenzylidene-(4-ethoxyphenyl)-amine serves as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

- Biology This compound is utilized to study the interactions of aromatic amines with biological macromolecules and in the development of fluorescent probes and sensors for detecting specific biomolecules.

- Medicine this compound is explored for potential therapeutic effects and as a lead compound for drug development in medicinal chemistry.

- Industry This compound is used in the production of specialty chemicals, including polymers.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding quinones or other oxidized derivatives, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction The compound can be reduced to form the corresponding amine or other reduced products, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Additional Compounds and Reactions

- (4-Nitrobenzylidene)-(4-ethoxyphenyl)amine: This compound is synthesized from p-phenetidine and 4-nitro-benzaldehyde . It appears as a brown solid with a melting point of 124-126 °C .

- (4-Chlorobenzylidene)-(4-ethoxyphenyl)amine: Created from p-phenetidine and 4-chlorobenzaldehyde, this milky-colored solid has a melting point of 92-94 °C .

Safety and Hazards

Biological Activity

p-Chlorobenzylidene-(4-ethoxyphenyl)-amine, an aromatic amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzylidene group with a chlorine atom at the para position relative to the amine group and an ethoxy substituent on the phenyl ring. The following sections detail its synthesis, biological interactions, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of p-ethoxyphenylamine with p-chlorobenzaldehyde. This reaction can be conducted under mild conditions, often yielding high purity and good yields. The compound can be characterized by various spectroscopic methods including IR, NMR, and GC-MS.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has shown effectiveness against prostate carcinoma cells, indicating its potential as a lead compound in cancer therapy . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Carcinoma | 12.5 | Induces apoptosis |

| MDA-MB-231 | 10.0 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against various bacterial strains, showing notable inhibition against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to disrupt bacterial growth highlights its potential application in treating infections .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Klebsiella pneumoniae | 40 µg/mL |

Mechanistic Insights

The biological activity of this compound is attributed to its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its therapeutic potential. For example, studies suggest that the compound may inhibit certain enzymes involved in cancer progression and bacterial metabolism, thereby exerting its effects .

Case Studies

- Prostate Cancer Study : A recent study evaluated the effects of this compound on prostate cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .

- Antibacterial Evaluation : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene-Aniline Derivatives

The following table summarizes key structural analogs, focusing on substituents and physicochemical properties:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Increase thermal stability and may enhance reactivity in electrophilic substitutions. Electron-Donating Groups (OCH₃, OCH₂CH₃): Improve solubility in polar solvents. The ethoxy group in the target compound confers higher hydrophobicity than methoxy (logP: ~3.5 vs. ~2.8 estimated). Heterocyclic Moieties (Thiadiazole, Piperazine): Enhance biological activity. The thiadiazole derivative exhibits broad-spectrum bioactivity due to sulfur's electron-withdrawing effects and ring rigidity.

Physicochemical and Structural Properties

Molecular Geometry and Stability:

- DFT-optimized structures of the methoxy analog show planar imine linkages, suggesting similar conjugation in the ethoxy derivative.

- Thiadiazole Derivative : Crystallographic data (e.g., S–C bond lengths: 1.718 Å, N–N: 1.371 Å) confirm aromatic thiadiazole stabilization, absent in the target compound.

Reactivity:

- Schiff bases typically undergo hydrolysis or nucleophilic addition. The ethoxy group may slow hydrolysis compared to chloro analogs due to steric hindrance.

Q & A

Q. What are the optimal synthetic routes for p-Chlorobenzylidene-(4-ethoxyphenyl)-amine, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between 4-ethoxybenzaldehyde and p-chloroaniline under reflux in ethanol or methanol. Catalytic acetic acid (1–2%) accelerates imine formation. Purity is ensured by recrystallization from ethanol/water mixtures (1:3 v/v) or column chromatography using silica gel (hexane:ethyl acetate, 7:3) . Monitoring reaction completion via TLC (Rf ≈ 0.5 in hexane:ethyl acetate) and characterizing the product using melting point analysis and FT-IR (C=N stretch at ~1600–1640 cm⁻¹) are critical steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this Schiff base?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Confirm the imine bond (C=N) via absence of aldehyde proton (~9–10 ppm) and appearance of a singlet for the azomethine proton (~8.3 ppm) .

- X-ray crystallography : Resolve molecular geometry and confirm E/Z isomerism (if applicable). Single crystals grown via slow evaporation from ethanol are analyzed using SHELXL for structure refinement .

- UV-Vis spectroscopy : Assess π→π* and n→π* transitions (λmax ~250–300 nm) to study electronic properties .

Q. What solvent systems are suitable for recrystallization to obtain high-quality single crystals?

- Methodological Answer : Ethanol, methanol, or DMSO/water mixtures (1:4 v/v) are ideal for slow evaporation. For X-ray studies, prioritize solvents with low volatility (e.g., DMSO) to avoid crystal defects. Crystallization at 4°C minimizes thermal disorder .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Graph-set analysis (using software like Mercury) identifies recurring hydrogen-bond motifs (e.g., N–H⋯Cl or C–H⋯O). For example, intermolecular N–H⋯Cl interactions (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) between aromatic rings stabilize the lattice. SHELX refinement parameters (R1 < 0.05) and Hirshfeld surface analysis quantify these interactions .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4–5 eV) to assess charge-transfer potential. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., imine nitrogen). TD-DFT simulations correlate UV-Vis spectra with electronic transitions .

Q. How can SHELX software improve structural refinement from X-ray diffraction data?

- Methodological Answer : SHELXL refines anisotropic displacement parameters for non-H atoms and applies TWIN/BASF commands for twinned crystals. Use the Flack parameter (|x| < 0.1) to confirm absolute configuration. For disordered solvent molecules, PART instructions partition occupancy factors .

Q. What strategies resolve E/Z isomerism in the benzylidene moiety, and how does isomer choice impact properties?

- Methodological Answer :

- Isomer identification : NOESY NMR detects spatial proximity between imine protons and aromatic substituents. X-ray diffraction unambiguously assigns E (antiperiplanar) configurations .

- Property implications : E-isomers typically exhibit higher thermal stability (TGA decomposition >200°C) and redshifted UV-Vis absorption due to extended conjugation .

Q. How can this compound serve as a ligand in coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.